Tigloylgomisin H

Übersicht

Beschreibung

Tigloylgomisin H ist ein Lignan, das aus den Früchten von Schisandra chinensis isoliert wurde. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften, insbesondere in der Prävention und Behandlung von Leberkrebs, Aufmerksamkeit erregt. This compound wirkt als monofunktioneller Induktor, der spezifisch die Phase-II-Entgiftungsenzyme über den Nrf2-Antioxidans-Response-Element (ARE)-Signalweg hochreguliert .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Tigloylgomisin H is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.

Biology

Biologically, this compound is significant for its ability to induce quinone reductase activity, which plays a role in detoxification processes in cells .

Medicine

Medically, this compound is being explored for its potential in cancer prevention, particularly liver cancer, due to its ability to upregulate detoxification enzymes through the Nrf2-ARE pathway .

Industry

In the industrial sector, this compound is used in the development of natural health products and supplements, leveraging its antioxidant properties.

Wirkmechanismus

Target of Action

Tigloylgomisin H primarily targets the quinone reductase (QR) enzyme in Hepa1c1c7 mouse hepatocarcinoma cells . QR is an enzyme involved in the detoxification of harmful substances in the body.

Mode of Action

This compound functions as a monofunctional inducer . It specifically upregulates the phase II detoxification enzyme NQO1 . This upregulation is achieved through the NF-E2-related factor 2 (Nrf2)-ARE pathway .

Biochemical Pathways

The compound affects the Nrf2-ARE pathway . This pathway plays a crucial role in the cellular response to oxidative stress. The upregulation of the NQO1 enzyme through this pathway leads to enhanced detoxification processes within the cell.

Result of Action

The upregulation of the NQO1 enzyme leads to an increase in the detoxification processes within the cell . This could potentially prevent the development and progression of liver cancer, making this compound a potential liver cancer prevention agent .

Action Environment

Biochemische Analyse

Biochemical Properties

Tigloylgomisin H interacts with the enzyme quinone reductase (QR), a key player in biochemical reactions . The nature of this interaction involves the induction of QR activity, which is crucial for the detoxification process .

Cellular Effects

In Hepa1c1c7 mouse hepatocarcinoma cells, this compound influences cell function by inducing QR activity . This induction can modulate cell signaling pathways and gene expression, potentially impacting cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by specifically upregulating phase II detoxification enzyme NQO1 through the NF-E2-related factor 2 (Nrf2)-ARE pathway . This mechanism involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has shown stability when stored at the recommended temperature . Its long-term effects on cellular function have been observed in in vitro studies, particularly in its ability to induce QR activity .

Metabolic Pathways

This compound is involved in the Nrf2-ARE pathway, a critical metabolic pathway . It interacts with the enzyme NQO1, a key player in this pathway

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Tigloylgomisin H umfasst mehrere Schritte, beginnend mit natürlich vorkommenden Vorläufern. Eine gängige Methode beinhaltet die Veresterung von Gomisin H mit Tiglinsäure. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst häufig die Extraktion aus Schisandra chinensis-Früchten, gefolgt von Reinigungsprozessen wie Säulenchromatographie. Der Extraktionsprozess kann Lösungsmittel wie Ethanol oder Methanol verwenden, um die Lignanverbindungen zu isolieren, die dann weiter gereinigt werden, um this compound in reiner Form zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Esterfunktionsgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Hydroxidionen in wässrigen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate von this compound.

Reduktion: Reduzierte Formen der Estergruppe, die möglicherweise zu Alkoholderivaten führen.

Substitution: Substituierte Ester oder andere funktionalisierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird this compound auf seine einzigartigen strukturellen Eigenschaften und sein Potenzial als Vorläufer für die Synthese anderer bioaktiver Verbindungen untersucht.

Biologie

Biologisch ist this compound für seine Fähigkeit bedeutsam, die Chinonreduktase-Aktivität zu induzieren, die eine Rolle bei Entgiftungsprozessen in Zellen spielt .

Medizin

Medizinisch wird this compound auf sein Potenzial in der Krebsvorsorge, insbesondere bei Leberkrebs, untersucht, da es die Entgiftungsenzyme über den Nrf2-ARE-Signalweg hochreguliert .

Industrie

Im Industriesektor wird this compound bei der Entwicklung von Naturgesundheitsprodukten und -präparaten eingesetzt, wobei seine antioxidativen Eigenschaften genutzt werden.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich über den Nrf2-ARE-Signalweg aus. Es aktiviert Nrf2, einen Transkriptionsfaktor, der an das ARE in der Promotorregion von Phase-II-Entgiftungsenzymen wie NAD(P)H-Chinonreduktase 1 (NQO1) bindet. Diese Aktivierung führt zur Hochregulierung dieser Enzyme und verbessert die Fähigkeit der Zelle, schädliche Substanzen zu entgiften .

Analyse Chemischer Reaktionen

Types of Reactions

Tigloylgomisin H undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like hydroxide ions in aqueous conditions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the ester group, potentially leading to alcohol derivatives.

Substitution: Substituted esters or other functionalized derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Gomisin A

- Gomisin N

- Schisandrin B

Einzigartigkeit

Tigloylgomisin H ist unter diesen Verbindungen einzigartig, da es die Fähigkeit besitzt, die Chinonreduktase-Aktivität zu induzieren und den Nrf2-ARE-Signalweg stark zu aktivieren. Während andere Lignane aus Schisandra chinensis ebenfalls bioaktive Eigenschaften aufweisen, machen die spezifischen molekularen Interaktionen und Signalwege von this compound diese Verbindung besonders wertvoll für die Forschung in der Krebsvorsorge und Entgiftung .

Biologische Aktivität

Tigloylgomisin H, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities, particularly in the context of liver protection and potential anticancer properties. This article reviews the biological activity of this compound, highlighting key findings from recent research, including its mechanisms of action, therapeutic potential, and relevant case studies.

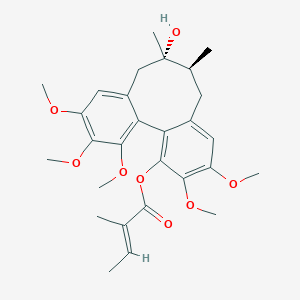

Chemical Structure and Isolation

This compound is one of the several active compounds isolated from Schisandra chinensis. The compound's structure can be characterized as follows:

- Chemical Formula : C₁₈H₁₈O₄

- CAS Number : 66069-55-4

Isolation techniques often involve silica gel column chromatography and high-performance liquid chromatography (HPLC), which allow for the purification of this compound alongside other lignans such as schisandrin and gomisin G .

1. Hepatoprotective Effects

This compound has been identified as a potential hepatoprotective agent. Research indicates that it significantly enhances the activity of quinone reductase (QR), an enzyme involved in detoxifying harmful compounds in the liver. This induction suggests a protective mechanism against liver damage, particularly in conditions like hepatotoxicity induced by chemicals or alcohol .

Table 1: Hepatoprotective Activity of this compound

| Compound | Mechanism of Action | Effect on QR Activity |

|---|---|---|

| This compound | Induces quinone reductase | Significant increase |

| Schisandrin B | Antioxidant properties | Moderate increase |

| Schisandrol B | Liver regeneration | Minor increase |

2. Anticancer Properties

This compound has shown promise as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including liver cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for cancer treatment .

Case Study: Anticancer Activity

In a study examining the effects of this compound on liver cancer cells (HepG2), researchers observed:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was noted.

- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : By scavenging free radicals, this compound reduces oxidative stress, which is a contributing factor in liver damage and cancer progression.

- Enzyme Modulation : It enhances the activity of detoxifying enzymes like QR, facilitating the elimination of toxic metabolites.

- Cell Cycle Regulation : The compound influences cell cycle checkpoints, leading to inhibited proliferation in cancer cells.

Eigenschaften

IUPAC Name |

[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-QEEHVONISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66069-55-4 | |

| Record name | Tigloylgomisin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLOYLGOMISIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tigloylgomisin H and where is it found?

A1: this compound (TGH) is a dibenzocyclooctadiene lignan primarily found in the fruits of the Schisandra chinensis plant [, , , , , , ]. This plant, also known as Omija, has a long history of use in traditional Chinese medicine [, , ].

Q2: What are the reported biological activities of this compound?

A2: Research suggests that TGH exhibits various biological activities, including antioxidant [, ], antiproliferative [, ], and potential cancer-preventive properties, particularly in liver cancer models [].

Q3: How does this compound exert its potential cancer-preventive effects?

A3: TGH has been shown to induce the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in hepatocarcinoma cells []. This induction occurs through the nuclear accumulation of NF-E2-related factor 2 (Nrf2) and subsequent activation of the antioxidant response element (ARE) pathway, a key regulator of detoxification enzymes [].

Q4: Can this compound induce NQO1 activity in cells lacking the aryl hydrocarbon receptor (Arnt)?

A4: Yes, TGH induced QR activity in both wild-type and Arnt-deficient BPrc1 mouse hepatocarcinoma cells, indicating that its mechanism of action does not rely on the presence of a functional Arnt [].

Q5: Has this compound's ability to induce ARE-mediated gene expression been observed in human cells?

A5: Yes, TGH significantly activated ARE-mediated gene expression in HepG2 human hepatocarcinoma cells, demonstrating its potential relevance for human health [].

Q6: How is this compound usually extracted and isolated from Schisandra chinensis?

A6: TGH is typically isolated from the fruits or seeds of S. chinensis using a multi-step process. This often involves extraction with petroleum ether, followed by methanol extraction and fractionation using techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC) [, ].

Q7: What analytical methods are used to identify and quantify this compound?

A7: Several analytical techniques are employed for TGH analysis, including:

- Gas chromatography-mass spectrometry (GC/MS): This method allows for the separation and identification of TGH based on its retention time and mass spectrum [, ].

- High-performance liquid chromatography (HPLC): Coupled with detectors like photodiode array detection (PAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), HPLC enables the separation, identification, and quantification of TGH in complex mixtures, including plant extracts and biological samples [, , , ].

- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry: This method provides enhanced resolution and sensitivity compared to traditional HPLC, allowing for the analysis of TGH and other lignans in complex matrices [].

Q8: What are the challenges associated with analyzing this compound and other lignans?

A8: One of the main challenges is the presence of isomeric dibenzocyclooctadiene lignans in Schisandra chinensis, which can complicate structural identification []. Advanced analytical techniques like HPLC-PAD-ESI-MS/MS are often required to differentiate between these isomers [].

Q9: Has the pharmacokinetics of this compound been investigated?

A9: While the pharmacokinetics of the hexane-soluble extract of S. chinensis containing TGH has been studied in rats [], specific data on the absorption, distribution, metabolism, and excretion of TGH itself is limited in the provided research.

Q10: How does the content of this compound vary in different parts of the Schisandra chinensis plant?

A10: Research suggests that the highest concentration of TGH and other lignans is found in the seeds, followed by the flowers, leaves, pulp, and stems []. This highlights the importance of considering the specific plant part used for extraction and potential applications.

Q11: Can fermentation affect the content of this compound in Omija beverages?

A11: Yes, fermentation can significantly impact TGH content. Studies show that fermentation of Omija with white sugar for 12 months led to a 2.6-fold increase in total lignan content, including TGH [].

Q12: Does the type of sugar used in fermentation affect the lignan content in Omija beverages?

A12: Yes, the type of sugar used for fermentation can influence the final lignan content. Omija fermented with oligosaccharide/white sugar showed higher total lignan content compared to those fermented with white sugar or brown sugar alone [].

Q13: Are there any studies investigating the use of polymeric resins for enhancing this compound production in plant cell cultures?

A13: Yes, research has explored the use of polymeric resins like Amberlite XAD-2 (polystyrene-based) and Amberlite XAD-7 (polyacrylate-based) for enhancing lignan production in S. chinensis cell cultures []. The results suggest that these resins can adsorb and potentially increase the biosynthesis of certain lignans, including deoxyschizandrin and wuweizisu C []. Further research is needed to optimize this approach for TGH production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.